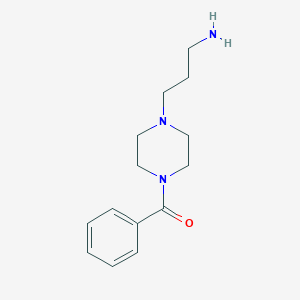

3-(4-Benzoylpiperazinyl)propanamine

Description

Historical Context of Aminopropyl-Piperazine Analogues in Drug Discovery

The aminopropyl-piperazine moiety has a notable history in the annals of drug discovery, particularly as a flexible linker connecting a pharmacophoric group to the piperazine (B1678402) core. This structural motif has been instrumental in the development of compounds with diverse biological activities.

A significant area of research involving aminopropyl-piperazine analogues has been in the field of antimalarial drug discovery. nih.gov For instance, libraries of 1,4-bis(3-aminopropyl)piperazine (B145938) derivatives have been synthesized and evaluated for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov In these compounds, the aminopropyl chains serve to position other chemical groups in a way that facilitates interaction with biological targets within the parasite. nih.gov

Furthermore, the aminopropyl linker has been widely employed in the design of ligands for G-protein coupled receptors (GPCRs), particularly serotonin (B10506) and dopamine (B1211576) receptors, which are key targets for the treatment of CNS disorders. The length and flexibility of the aminopropyl chain can be modulated to optimize the affinity and selectivity of the ligand for its target receptor. This approach has been a cornerstone in the development of numerous CNS-active drugs.

While specific, in-depth academic studies on 3-(4-Benzoylpiperazinyl)propanamine are not extensively documented in publicly available literature, the structural features of the molecule itself suggest a clear rationale for its synthesis and potential investigation. The compound combines three key structural motifs: a benzoyl group, a piperazine ring, and an aminopropyl side chain. Each of these components has well-established roles in medicinal chemistry, and their combination in a single molecule provides a logical basis for academic inquiry.

The primary objectives of research into this compound would likely be centered on its potential as a CNS-active agent. The N-benzoylpiperazine core is a common feature in compounds designed to interact with dopamine and serotonin receptors. The addition of the aminopropyl tail introduces a flexible linker and a primary amine, which are known to be important for interactions with these receptors.

Therefore, the scope of academic inquiry into this compound would likely encompass:

Synthesis and Characterization: The development of efficient synthetic routes to produce this compound and its analogues, followed by thorough structural characterization.

Pharmacological Profiling: The investigation of the compound's binding affinity and functional activity at a panel of CNS receptors, particularly dopamine and serotonin receptor subtypes.

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of related compounds to understand how modifications to the benzoyl ring, the piperazine core, and the aminopropyl chain affect biological activity. This would help in the design of more potent and selective ligands.

Investigation as a Chemical Tool: Due to its potential receptor interactions, this compound could be explored as a research tool or a starting point for the development of radioligands for positron emission tomography (PET) imaging of the brain.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₁N₃O |

| Molecular Weight | 247.34 g/mol |

| CAS Number | 102391-96-8 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(3-aminopropyl)piperazin-1-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c15-7-4-8-16-9-11-17(12-10-16)14(18)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVVYPHEMWGVRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621317 | |

| Record name | [4-(3-Aminopropyl)piperazin-1-yl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102391-96-8 | |

| Record name | [4-(3-Aminopropyl)piperazin-1-yl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 4 Benzoylpiperazinyl Propanamine

Retrosynthetic Analysis and Strategic Precursor Selection for 3-(4-Benzoylpiperazinyl)propanamine

A retrosynthetic analysis of this compound allows for the logical disassembly of the molecule to identify potential starting materials. The primary disconnections are at the amide bond and the two carbon-nitrogen bonds of the piperazine (B1678402) ring.

A plausible retrosynthetic route would involve two key disconnections:

Amide Bond Disconnection: The amide linkage between the benzoyl group and the piperazine ring can be disconnected. This suggests a reaction between a benzoyl derivative, such as benzoyl chloride, and an aminopropyl-piperazine precursor.

Piperazine Ring Disconnections: The piperazine ring itself can be formed through various strategies. A common approach involves the cyclization of a linear precursor. For instance, the disconnection of the C-N bonds within the piperazine ring points towards precursors like a diamine and a dihalide.

Based on this analysis, the strategic selection of precursors would logically include:

Benzoyl Chloride: As the source of the benzoyl moiety.

1-(3-Aminopropyl)piperazine: As the core piperazine structure with the necessary side chain.

Alternatively, a more convergent synthesis could start from piperazine itself. In this scenario, one nitrogen would be acylated with benzoyl chloride, and the other would be alkylated with a 3-halopropylamine derivative or undergo a Michael addition with acrylonitrile (B1666552) followed by reduction. The de novo construction of the piperazine ring, while a more lengthy process, offers flexibility in introducing substituents and depends on the availability of starting materials like amino acids and diamines. nih.gov Modular synthesis approaches also provide a versatile platform for constructing substituted piperazines. organic-chemistry.org

Classical and Contemporary Approaches to Piperazine Ring Functionalization

The functionalization of the piperazine ring is a cornerstone of medicinal chemistry, with both classical and contemporary methods being employed to generate structural diversity. nsf.gov

Classical Approaches: Traditional methods for functionalizing piperazines primarily focus on the nitrogen atoms, which are nucleophilic. These methods include:

N-Acylation: The reaction of a piperazine with an acyl chloride or anhydride (B1165640) to form an amide linkage. This is a fundamental transformation in the synthesis of compounds like this compound. nih.gov

N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms, typically through reaction with an alkyl halide.

Nucleophilic Benzylic Substitution: A method used for creating benzylpiperazine libraries. nih.gov

Contemporary Approaches: Recent advancements have shifted focus towards the more challenging functionalization of the carbon atoms of the piperazine ring, which historically limited structural diversity. mdpi.comdoaj.org These modern techniques include:

C-H Functionalization: This powerful strategy allows for the direct modification of C-H bonds on the piperazine ring. nih.govnsf.govmdpi.comresearchgate.net

Photoredox Catalysis: Utilizing visible light and a photocatalyst, this method provides a mild and green alternative to classical approaches for C-H arylation, vinylation, and heteroarylation of piperazines. nih.govmdpi.comencyclopedia.pub Iridium and ruthenium complexes are common catalysts. mdpi.comencyclopedia.pub

α-Lithiation Trapping: This involves the deprotonation of a C-H bond adjacent to a nitrogen atom using a strong base like s-butyllithium, followed by quenching with an electrophile. nih.govyork.ac.ukresearchgate.net This technique allows for the stereoselective introduction of substituents. york.ac.ukresearchgate.net

SnAP and SLAP Reagents: The Stannyl Amine Protocol (SnAP) and Silicon Amine Protocol (SLAP) are convergent methods for the synthesis of C-H functionalized piperazines from aldehydes. mdpi.com These methods rely on the generation of radicals from stannane (B1208499) or silane (B1218182) reagents. mdpi.com

These contemporary methods have significantly expanded the toolbox for chemists, enabling the synthesis of piperazine derivatives with novel substitution patterns. nsf.gov

Targeted Synthesis of this compound Analogues

The synthesis of analogues of this compound is crucial for exploring structure-activity relationships in drug discovery programs. General strategies for generating analogues involve modifications at three key positions: the benzoyl group, the piperazine ring, and the propanamine side chain.

Strategies for Analogue Synthesis:

Modification of the Benzoyl Group: A variety of substituted benzoyl chlorides can be used in the acylation step to introduce different functional groups onto the aromatic ring. This allows for the exploration of electronic and steric effects.

Substitution on the Piperazine Ring: As discussed in the previous section, contemporary C-H functionalization methods can be employed to introduce substituents directly onto the carbon backbone of the piperazine ring, creating a diverse library of analogues. mdpi.com

Variation of the Side Chain: The 3-aminopropyl side chain can be altered. For instance, using different aminoalkylating agents can vary the length and branching of the chain. Structurally related compounds, such as 1,4-bis(3-aminopropyl)piperazine (B145938) derivatives, have been synthesized and evaluated for their biological activities. nih.gov The synthesis of citalopram (B1669093) analogues and 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives also provides a blueprint for creating diverse chemical libraries. nih.govnih.gov

A hypothetical synthetic scheme for an analogue could involve the reaction of a substituted benzoyl chloride with a C-functionalized piperazine carrying an aminopropyl side chain.

Optimization of Reaction Conditions and Yields in the Synthesis of Aminopropyl-Piperazine Structures

The efficiency of synthesizing aminopropyl-piperazine structures can be significantly enhanced by optimizing various reaction parameters. Key factors that influence the yield and purity of the final product include the choice of solvent, reaction time, temperature, and the nature of the coupling agents and catalysts.

A study on the coupling of 1-Boc-piperazine provides a relevant example of reaction optimization. nih.gov The following table, adapted from the findings, illustrates the impact of different conditions on the reaction yield.

| Entry | Solvent | Time (h) | Coupling System | Yield (%) |

| 1 | DCM | 12 | EDCl/HOBt | 85 |

| 2 | THF | 24 | EDCl/HOBt | 70 |

| 3 | DMF | 12 | EDCl/HOBt | 80 |

| 4 | DCM | 12 | DCC/DMAP | 78 |

This table is illustrative and based on general optimization principles discussed in the literature.

Key Optimization Considerations:

Solvent: The polarity and boiling point of the solvent can significantly affect reaction rates and solubility of reactants and intermediates. Dichloromethane (DCM) often proves to be a suitable solvent for such coupling reactions. nih.gov

Coupling Agents: For amide bond formation, a variety of coupling agents can be employed, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt), or dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Stoichiometry and Order of Addition: The molar ratio of the reactants is critical. For instance, to avoid the formation of bis-acylated byproducts, a dropwise addition of the acylating agent to a solution of the piperazine derivative can be beneficial. nih.gov

Catalyst: In reactions such as C-H functionalization or cross-coupling, the choice of catalyst and ligands is paramount for achieving high yields and selectivity.

Temperature and Reaction Time: These parameters are often interdependent and need to be carefully controlled to ensure complete reaction while minimizing side reactions and decomposition. In situ monitoring techniques can aid in determining the optimal reaction time. york.ac.uk

Furthermore, the nature of the electrophile and any existing substituents on the piperazine ring can unexpectedly influence the yield and stereoselectivity of the reaction. york.ac.uk New protocols for piperazine synthesis have reported yields exceeding 90% through careful optimization. researchgate.net

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of pharmaceutical compounds is of growing importance to minimize environmental impact and enhance safety. nih.govmdpi.com The synthesis of this compound and its derivatives can be made more sustainable by incorporating these principles.

Key Green Chemistry Strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a primary goal. Performing reactions in water, when possible, is highly desirable. rsc.org In some cases, using a reactant in excess, such as piperazine, can serve as the solvent, creating an eco-friendly and cost-effective process. organic-chemistry.org

Energy Efficiency: Employing energy-efficient methods like microwave-assisted or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Catalysis: The use of catalysts, especially recyclable ones, is preferred over stoichiometric reagents to minimize waste. mdpi.com Photoredox catalysis, which uses visible light as an energy source, is considered a green technology. mdpi.comencyclopedia.pub

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Multi-component reactions, where several starting materials are combined in a single step, often exhibit high atom economy. rsc.org

Use of Safer Chemicals: Whenever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. nih.gov This includes avoiding toxic reagents like tin in favor of alternatives like silicon-based reagents. mdpi.com

By embracing these green chemistry principles, the synthesis of this compound derivatives can be conducted in a more sustainable and environmentally responsible manner.

Computational and Structural Elucidation Studies of 3 4 Benzoylpiperazinyl Propanamine

Advanced Spectroscopic Techniques for Structural Characterization of 3-(4-Benzoylpiperazinyl)propanamine

Spectroscopic methods are indispensable for the structural elucidation of organic molecules. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to confirm the identity and purity of this compound.

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group, the protons of the piperazine (B1678402) ring, and the aliphatic protons of the propanamine chain. Due to the restricted rotation around the amide bond, a phenomenon common in N-benzoylated piperazines, some proton signals of the piperazine ring may appear as broadened peaks or as multiple sets of signals at room temperature. rsc.org The expected chemical shifts (δ) in a solvent like CDCl₃ are detailed in the table below, based on data from structurally similar compounds such as 3-(4-Benzylpiperazin-1-yl)propan-1-amine.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (benzoyl) | 7.3 - 7.5 | Multiplet | 5H |

| Piperazine (adjacent to C=O) | 3.5 - 3.9 | Multiplet | 4H |

| Piperazine (adjacent to propyl) | 2.4 - 2.7 | Multiplet | 4H |

| -CH₂-N (propyl) | 2.4 - 2.6 | Triplet | 2H |

| -CH₂-CH₂-CH₂- | 1.6 - 1.8 | Multiplet | 2H |

| -CH₂-NH₂ (propyl) | 2.7 - 2.9 | Triplet | 2H |

| -NH₂ | 1.5 - 2.5 | Broad singlet | 2H |

This table presents predicted ¹H NMR data.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the benzoyl group would be a key indicator, appearing significantly downfield. The aromatic carbons and the carbons of the piperazine and propanamine moieties would have characteristic chemical shifts. kpi.ua

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (benzoyl) | ~170 |

| Aromatic (C-ipso) | ~135 |

| Aromatic (C-ortho, meta, para) | 127 - 130 |

| Piperazine (adjacent to C=O) | ~42, ~47 |

| Piperazine (adjacent to propyl) | ~53 |

| -CH₂-N (propyl) | ~57 |

| -CH₂-CH₂-CH₂- | ~28 |

| -CH₂-NH₂ (propyl) | ~40 |

This table presents predicted ¹³C NMR data.

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular formula is C₁₄H₂₁N₃O, giving a molecular weight of 247.34 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 247.

The fragmentation pattern would be characterized by several key cleavages. The most prominent fragments would likely arise from the cleavage of the benzoyl group, the propanamine side chain, and the piperazine ring.

| m/z | Fragment Ion | Description |

| 247 | [C₁₄H₂₁N₃O]⁺ | Molecular ion |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation (a very common and stable fragment) |

| 142 | [M - C₆H₅CO]⁺ | Loss of the benzoyl group |

| 173 | [M - C₃H₇N]⁺ | Cleavage of the propanamine side chain |

| 77 | [C₆H₅]⁺ | Phenyl cation |

This table presents predicted mass spectrometry fragmentation data.

Infrared spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound would show key absorption bands corresponding to the N-H bonds of the primary amine, the C=O bond of the amide, and the C-H and C=C bonds of the aromatic and aliphatic parts.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (primary amine) | Stretching | 3300 - 3500 (typically two bands) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (amide) | Stretching | 1630 - 1680 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| N-H (amine) | Bending | 1550 - 1650 |

| C-N | Stretching | 1000 - 1350 |

This table presents predicted IR spectroscopy data.

Theoretical Chemistry and Molecular Modeling of this compound

Computational methods provide valuable insights into the three-dimensional structure, stability, and electronic properties of molecules, complementing experimental data.

The conformational flexibility of this compound is primarily determined by the piperazine ring conformation and the rotation around the N-benzoyl bond. The piperazine ring typically adopts a chair conformation to minimize steric strain. nih.gov However, due to the presence of the bulky benzoyl group, a twisted-boat conformation might also be accessible.

A significant conformational feature is the restricted rotation around the C-N amide bond due to its partial double bond character. rsc.org This leads to the existence of two rotamers (or conformers), which can often be observed and studied by temperature-dependent NMR spectroscopy. rsc.org The energy barrier for the interconversion of these rotamers can be calculated, providing information about their relative stability. The propanamine side chain also possesses conformational freedom through rotation around its C-C single bonds. A complete energy landscape would map the relative energies of all possible conformations, identifying the most stable, low-energy structures. Studies on similar piperazine derivatives have employed these techniques to understand their bioactive conformations. nih.gov

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful approach to investigate the electronic structure of molecules like this compound. jksus.orgresearch-nexus.net Such calculations can provide detailed information about:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles for the most stable conformation. jksus.org

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. jksus.org

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. jksus.org For this compound, the oxygen atom of the carbonyl group and the nitrogen atoms of the primary amine would be expected to be the most electron-rich regions, while the amine protons and aromatic protons would be electron-poor.

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge transfer interactions between different parts of the molecule. jksus.org

Calculation of Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data for validation of the computational model. tandfonline.com

Studies on related piperazine derivatives have successfully used DFT methods to understand their structural and electronic characteristics, which are often correlated with their biological activity. wur.nlnih.gov

Structure-Activity Relationship (SAR) Investigations of this compound and Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For this compound, SAR investigations would systematically explore how changes to its core components—the benzoyl group, the piperazine ring, and the propanamine side chain—influence its pharmacological profile. While specific SAR studies on this exact molecule are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous arylpiperazine derivatives. researchgate.netnih.govnih.gov

The biological activity of arylpiperazine derivatives can be significantly modulated by the nature and position of substituents on the aromatic ring and the alkylamine chain. researchgate.netnih.govnih.gov

Benzoyl Group Modifications: The benzoyl moiety is a key feature of the molecule. Altering the substitution pattern on this phenyl ring can have profound effects on receptor affinity and selectivity. For instance, introducing electron-withdrawing groups (e.g., halogens like chloro or fluoro) or electron-donating groups (e.g., methoxy) at various positions (ortho, meta, para) can influence the electronic distribution of the entire molecule, thereby affecting its interaction with biological targets. longdom.org The size and hydrophobicity of these substituents are also critical. Bulky groups may cause steric hindrance, preventing the molecule from fitting into a receptor's binding pocket, while hydrophobic substituents might enhance binding to hydrophobic pockets within the receptor. openpharmaceuticalsciencesjournal.com

The following interactive table illustrates hypothetical SAR data for analogues of this compound, based on general principles observed in related arylpiperazine series.

| Analogue | Substituent on Benzoyl Ring | Modification to Propanamine Chain | Hypothetical Biological Activity (e.g., Receptor Affinity) |

| 1 | H (unsubstituted) | None | Baseline |

| 2 | 4-Chloro | None | Increased |

| 3 | 4-Methoxy | None | Decreased |

| 4 | 2-Fluoro | None | Slightly Increased |

| 5 | H (unsubstituted) | Shortened to Ethanamine | Decreased |

| 6 | H (unsubstituted) | Lengthened to Butanamine | Variable |

Stereochemistry plays a vital role in the pharmacological efficacy of many drugs. While this compound itself does not have a chiral center, the introduction of substituents on the piperazine ring or the propanamine chain could create stereoisomers. For example, methylation of the propanamine chain would result in a chiral center, leading to two enantiomers.

It is well-established that biological systems, being chiral themselves, often exhibit stereoselectivity. This means that one enantiomer of a chiral drug may have significantly higher affinity for its target receptor than the other. One enantiomer might be a potent agonist, while the other could be a weak agonist, an antagonist, or even inactive. nih.gov This is because the three-dimensional arrangement of atoms in each enantiomer interacts differently with the specific geometry of the receptor's binding site. Therefore, should any analogues of this compound with chiral centers be synthesized, it would be crucial to separate and evaluate the individual enantiomers to determine their respective pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netacs.org These models are valuable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogues. longdom.orgcedia.edu.ec

The development of a QSAR model for this compound and its analogues would involve several steps. First, a dataset of compounds with their experimentally determined biological activities (e.g., IC50 or Ki values) would be compiled. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. mdpi.com

Various statistical methods can be used to build the QSAR model, including:

Multiple Linear Regression (MLR): This method generates a linear equation that correlates the biological activity with a combination of molecular descriptors. mdpi.com

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Machine Learning Techniques: Methods like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. cedia.edu.ecwu.ac.th

Once a model is developed, it must be rigorously validated to ensure its predictive power. This is typically done by dividing the initial dataset into a training set (used to build the model) and a test set (used to evaluate the model's ability to predict the activity of compounds it has not seen before). longdom.orgopenpharmaceuticalsciencesjournal.com

The selection of appropriate molecular descriptors is crucial for building a robust QSAR model. These descriptors can be broadly categorized as:

1D Descriptors: Based on the chemical formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D structure, including topological indices that describe molecular branching and connectivity.

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular volume, surface area, and shape indices. nih.gov

Physicochemical Descriptors: These include properties like lipophilicity (logP), molar refractivity, and electronic parameters (e.g., Hammett constants). nih.gov

Quantum Chemical Descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. ucsb.edu

The following interactive table presents a selection of molecular descriptors that would be relevant for a QSAR study of this compound and its analogues.

| Descriptor Class | Specific Descriptor | Information Encoded |

| Constitutional (1D) | Molecular Weight (MW) | Size of the molecule |

| Topological (2D) | Zagreb Index | Degree of branching in the molecular skeleton |

| Geometrical (3D) | Molecular Surface Area (MSA) | The surface area of the molecule |

| Physicochemical | LogP | Lipophilicity/hydrophobicity |

| Electronic | Dipole Moment | Polarity of the molecule |

| Quantum Chemical | HOMO Energy | Electron-donating ability |

Statistical validation of the QSAR model is essential to ensure its reliability. Key statistical parameters used for validation include the correlation coefficient (R²), which measures the goodness of fit of the model, and the cross-validated correlation coefficient (Q²), which assesses the model's predictive ability. A high Q² value is a good indicator of a robust and predictive QSAR model. longdom.orgopenpharmaceuticalsciencesjournal.com

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to visualize and understand how a ligand, such as this compound, interacts with its biological target at an atomic level. mdpi.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com The process involves placing the ligand in various conformations within the receptor's binding site and calculating the binding energy for each pose. The pose with the lowest binding energy is considered the most likely binding mode. Docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the ligand's affinity and selectivity. mdpi.comnih.govfrontiersin.org For this compound, docking studies could be performed against various receptors, such as serotonin (B10506) or dopamine (B1211576) receptors, which are common targets for arylpiperazine derivatives. nih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. nih.govnih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing insights into the flexibility of the ligand and the receptor, the stability of their interactions, and the conformational changes that may occur upon binding. plos.orgresearchgate.net MD simulations can also be used to study the behavior of the ligand in a more realistic biological environment, such as a lipid bilayer, to understand how it might approach and interact with a membrane-bound receptor. researchgate.net

Ligand-Target Interaction Analysis for Piperazine Derivatives

The analysis of ligand-target interactions is fundamental to understanding the pharmacological activity of piperazine derivatives. These studies aim to identify the specific amino acid residues within a target protein's binding site that interact with the ligand, and the nature of these chemical interactions. For a compound like this compound, this analysis would be crucial for rationalizing its affinity and selectivity for a given biological target.

Research on various piperazine derivatives has revealed common interaction patterns. For instance, in studies of piperazine-based compounds targeting the Sigma-1 Receptor (S1R), a key interaction often involves the protonated nitrogen atom of the piperazine ring forming a salt bridge with acidic residues, such as Asp or Glu, in the receptor's binding pocket. The aromatic portions of these molecules, such as the benzoyl group in this compound, typically engage in hydrophobic and aromatic stacking interactions with residues like tyrosine, phenylalanine, or tryptophan.

Molecular dynamics simulations on piperazine derivatives have further elucidated the stability of these interactions over time. These simulations can reveal the importance of specific water molecules in mediating hydrogen bond networks between the ligand and the protein, a feature that is often critical for stabilizing the binding pose. In the context of the P2X4 receptor, studies on piperazine-based antagonists have highlighted how modifications to the piperazine scaffold can influence interactions and, consequently, the compound's potency.

A typical interaction analysis for this compound would likely identify the following key interactions, depending on the specific target protein:

Hydrogen Bonds: The carbonyl oxygen of the benzoyl group and the amine groups could act as hydrogen bond acceptors and donors, respectively.

Hydrophobic Interactions: The phenyl ring and the propyl chain would be expected to form van der Waals and hydrophobic contacts with nonpolar residues in the binding site.

Aromatic (π-π) Stacking: The benzoyl group's phenyl ring could stack with the aromatic side chains of amino acids like phenylalanine or tyrosine.

Ionic Interactions: The basic nitrogen atom of the piperazine ring is often protonated at physiological pH and can form a strong ionic bond with a negatively charged amino acid residue.

These interactions collectively determine the binding orientation and affinity of the compound for its target.

Prediction of Binding Modes and Affinities

Predicting how a ligand binds to its protein target and the strength of this binding are primary goals of computational drug design. For this compound, this would involve a multi-step computational workflow.

Initially, molecular docking studies would be performed to predict the most likely binding pose (or orientation) of the molecule within the target's active site. This is often accomplished using tools that can perform both rigid and flexible docking, the latter allowing for conformational changes in the protein's side chains upon ligand binding. The various predicted poses are typically scored based on an energy function, with the lowest energy pose often considered the most probable.

Following docking, molecular dynamics (MD) simulations are frequently used to refine the binding pose and assess the stability of the ligand-protein complex over time (e.g., over a 100-nanosecond simulation). MD simulations provide a more dynamic and realistic view of the interactions, accounting for the flexibility of both the ligand and the protein in a simulated physiological environment.

Finally, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy (ΔG) of the complex. This value provides a more accurate estimation of the binding affinity than docking scores alone and can be used to rank different ligands or to understand the energetic contribution of individual amino acid residues to the binding.

The predicted binding affinity, often expressed as a Ki (inhibition constant) or KD (dissociation constant) value, is a critical piece of data. For example, studies on piperazine derivatives targeting the 5-HT1A receptor have identified compounds with high affinity, demonstrating Ki values in the low nanomolar range.

Table 1: Illustrative Predicted Binding Data for this compound at a Hypothetical Target

| Computational Method | Metric | Predicted Value | Key Interacting Residues (Hypothetical) |

| Molecular Docking | Glide G-Score | -8.5 kcal/mol | Tyr120, Phe250, Asp116 |

| MM/PBSA | Binding Free Energy (ΔG) | -45.2 kcal/mol | Asp116, Trp85, Val190 |

| Molecular Dynamics | RMSD of Ligand | 1.8 Å | Stable within the binding pocket |

This table is for illustrative purposes only and shows the type of data that would be generated from a computational study. The values are not based on experimental results for this specific compound.

Through these computational approaches, a detailed, three-dimensional model of the interaction between this compound and a potential biological target can be developed, providing a strong foundation for further experimental validation and the design of new, more potent derivatives.

Preclinical Pharmacological and Biological Activity Investigations of 3 4 Benzoylpiperazinyl Propanamine

Investigation of Receptor Modulatory Activities

Sigma receptors, classified into σ1 and σ2 subtypes, are intracellular chaperone proteins that have been implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and other conditions. The σ1 receptor, in particular, has been a focus of drug discovery due to its role in modulating neurotransmitter systems and its potential in the treatment of pain and neurodegenerative diseases.

For instance, a study on a series of benzylpiperazine derivatives highlighted the importance of substituents on the piperazine (B1678402) ring and the nature of the aromatic group in determining binding affinity for the σ1 receptor. nih.gov In one study, the 4-methoxybenzylpiperazinyl derivative was identified as a potent and selective ligand for the σ1 receptor over the σ2 receptor. nih.gov Further modifications to the linker and hydrophobic domains of these molecules led to compounds with nanomolar affinity for the σ1 receptor. nih.gov For example, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one demonstrated a high σ1 receptor affinity with a Ki value of 1.6 nM. nih.gov

The general pharmacophore model for σ1 receptor ligands often includes a nitrogen atom, which can be protonated, as a crucial element for high-affinity binding. sigmaaldrich.com Given that 3-(4-Benzoylpiperazinyl)propanamine possesses a piperazine nitrogen and a terminal primary amine, it is plausible that it could interact with the sigma receptor binding site. However, without experimental data, its specific affinity and selectivity profile remain speculative.

Table 1: Sigma Receptor Binding Affinities of Representative Benzylpiperazine Derivatives

| Compound | Ki (σ1) (nM) | Ki (σ2) (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| Lead Compound 8 | - | - | 432 |

| Compound 15 | 1.6 | 1418 | 886 |

| Haloperidol | - | - | - |

| Compound 24 | - | - | 423 |

Data derived from a study on benzylpiperazine derivatives. nih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

For example, hybrids of donepezil's benzylpiperidine moiety, which is structurally related to the benzoylpiperazine core, connected to other chemical fragments have been identified as dual-binding cholinesterase inhibitors. nih.gov The evaluation of such compounds often involves in vitro assays to determine their IC50 values, which quantify the concentration of the inhibitor required to reduce enzyme activity by 50%. attogene.com Without such studies on this compound, its potential as a cholinesterase inhibitor remains unconfirmed.

Imidazoline (B1206853) receptors are a class of non-adrenergic binding sites that are divided into at least two subtypes, I1 and I2. nih.gov I2 imidazoline receptors, in particular, have been investigated as potential targets for a range of conditions, including neurological disorders. nih.gov

There is currently no specific research available that has investigated the interaction of this compound with imidazoline I2 receptors. The development of selective ligands for these receptors is an active area of research, and structure-activity relationship studies have identified key structural features that govern affinity and selectivity. nih.gov These studies often involve radioligand binding assays to determine the affinity of new compounds. Given the structural elements of this compound, its potential to interact with I2 receptors cannot be ruled out, but this would require dedicated experimental evaluation.

Enzyme Inhibition and Activation Studies

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) and other related fatty acid amides. Inhibition of FAAH leads to an increase in endogenous levels of these signaling lipids and is being explored as a therapeutic strategy for pain, inflammation, and anxiety.

While there are no direct studies on the FAAH inhibitory potential of this compound, the piperazine and piperidine (B6355638) urea (B33335) moieties have been identified as effective scaffolds for FAAH inhibitors. nih.gov For instance, the aryl piperazinyl urea inhibitor JNJ-42165279 has been shown to covalently inactivate the FAAH enzyme with high selectivity. nih.gov The screening for FAAH inhibitors typically involves fluorescence-based assays that measure the hydrolysis of a substrate by the enzyme in the presence of the test compound. caymanchem.combiocompare.com The potency of inhibition is usually expressed as an IC50 value. The structural similarity of the piperazine core in this compound to known FAAH inhibitors suggests it could be a candidate for such screening, but its actual activity is yet to be determined.

The cytochrome P450 (CYP) family of enzymes, particularly the CYP3A4 isoform, plays a crucial role in the metabolism of a vast number of drugs. nih.govmedsafe.govt.nz Inhibition of CYP3A4 can lead to significant drug-drug interactions. Many drugs containing a tertiary amine function, a common feature in piperazine-containing compounds, are known to be inhibitors of CYP3A4. nih.gov

Specific data on the interaction of this compound with CYP3A4 or other CYP isoforms is not available in the peer-reviewed literature. The evaluation of CYP inhibition typically involves in vitro assays using human liver microsomes or recombinant CYP enzymes. These studies determine the IC50 of a compound, indicating its potential to inhibit the metabolism of other drugs that are substrates of that enzyme. Given the prevalence of CYP3A4 inhibition among piperazine-containing drugs, it would be important to experimentally evaluate the inhibitory profile of this compound to assess its potential for drug-drug interactions.

Metabolic Fate and Biotransformation Studies of 3 4 Benzoylpiperazinyl Propanamine

Identification of Proposed Metabolic Pathways

The metabolism of xenobiotics like 3-(4-Benzoylpiperazinyl)propanamine is broadly categorized into Phase I and Phase II reactions, which work in concert to detoxify and facilitate the excretion of foreign compounds from the body.

Phase I Metabolic Reactions (e.g., Oxidation, Reduction, Hydrolysis)

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For this compound, several Phase I transformations can be anticipated based on its chemical structure, which features a benzoyl moiety, a piperazine (B1678402) ring, and a propanamine side chain.

The primary sites for oxidative metabolism are often the most electron-rich and sterically accessible positions. The piperazine ring and the alkylamine chain are likely targets for cytochrome P450 (CYP) enzymes, the major family of enzymes involved in Phase I metabolism. researchgate.net

Potential Phase I metabolic reactions for this compound could include:

N-dealkylation: The bond between the piperazine nitrogen and the propanamine group could be cleaved, a common metabolic pathway for many piperazine-containing drugs. researchgate.net This would yield 1-benzoylpiperazine (B87115) and 3-aminopropanal.

Hydroxylation: Aromatic hydroxylation of the benzoyl group, likely at the para-position, is a common metabolic route for compounds containing a phenyl ring. nih.gov Aliphatic hydroxylation could also occur on the piperazine ring or the propanamine side chain.

Oxidation of the piperazine ring: The piperazine ring itself can undergo oxidation to form various metabolites, including ring-opened products. nih.gov

Oxidative deamination: The primary amine of the propanamine side chain could be removed through oxidative deamination, leading to the formation of an aldehyde, which would then be further oxidized to a carboxylic acid.

Reduction: The ketone of the benzoyl group could undergo reduction to form a secondary alcohol, although this is generally a less common pathway compared to oxidation for such structures.

Phase II Metabolic Reactions (e.g., Glucuronidation, Sulfation)

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their elimination from the body. nih.govwikipedia.org

For this compound and its potential Phase I metabolites, the following Phase II reactions are plausible:

Glucuronidation: Hydroxyl groups introduced during Phase I metabolism (e.g., on the benzoyl ring or alkyl chain) are primary sites for glucuronidation, a major Phase II pathway. wikipedia.orgsigmaaldrich.com The resulting glucuronide conjugates are highly water-soluble and readily excreted in urine or bile.

Sulfation: Similar to glucuronidation, hydroxylated metabolites can undergo sulfation, another important conjugation reaction. wikipedia.orgsigmaaldrich.com

Acetylation: The primary amine of the propanamine side chain could be a substrate for N-acetyltransferases, leading to the formation of an N-acetylated metabolite. nih.gov

In Vitro Metabolic Stability and Metabolite Profiling

To experimentally determine the metabolic fate of a compound, a series of in vitro assays are typically employed.

Microsomal and Hepatocyte Stability Assays

The metabolic stability of a compound is a critical parameter in drug discovery, providing an early indication of its likely in vivo half-life. These assays typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.

Liver Microsomes: These are subcellular fractions of the liver that are rich in CYP enzymes and are commonly used to assess Phase I metabolic stability. researchgate.net Studies on structurally related piperazine derivatives have shown that metabolic stability in microsomes can vary significantly based on the specific substitutions on the piperazine ring and connected moieties. researchgate.netnih.gov

Hepatocytes: Intact liver cells (hepatocytes) contain both Phase I and Phase II enzymes and provide a more complete picture of metabolic stability.

While no specific data exists for this compound, studies on other piperazine-containing compounds have demonstrated that they can be rapidly metabolized in microsomal suspensions, indicating the importance of hepatic metabolism. nih.gov

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful analytical technique used to identify and quantify metabolites in complex biological matrices. nih.gov This technique would be essential for elucidating the metabolic pathways of this compound by accurately determining the mass of potential metabolites and aiding in their structural characterization.

Impact on Endogenous Metabolic Pathways in Biological Systems

The introduction of a xenobiotic can sometimes perturb endogenous metabolic pathways. This can occur through various mechanisms, including enzyme induction or inhibition.

Enzyme Inhibition: this compound or its metabolites could potentially inhibit the activity of specific CYP enzymes. This could lead to drug-drug interactions if co-administered with other drugs that are metabolized by the same enzymes.

Enzyme Induction: Conversely, the compound could induce the expression of certain CYP enzymes, leading to an increased rate of metabolism for itself and other co-administered drugs.

Without experimental data, it is impossible to predict the specific impact of this compound on endogenous metabolic pathways.

Perturbations of Amino Acid Metabolism

The biotransformation of this compound can intersect with amino acid metabolism primarily through conjugation reactions. After initial phase I modifications, such as hydroxylation or N-dealkylation, the resulting metabolites may possess functional groups that are suitable for conjugation with amino acids. This is a recognized pathway for the detoxification and elimination of certain xenobiotics. unl.edu

The carboxylic acid moiety that could be formed from the oxidation of the propanamine side chain, or metabolites thereof, could be a substrate for conjugation with amino acids such as glycine, glutamine, or taurine. This process is catalyzed by acyl-CoA synthetases and N-acyltransferases. The general principle of amino acid conjugation involves the formation of an amide bond between the carboxylic acid of the xenobiotic metabolite and the amino group of an amino acid. unl.edu

While specific studies on this compound are lacking, the potential for such interactions can be inferred from studies on other compounds. For instance, the conjugation of xenobiotic carboxylic acids with amino acids is a known metabolic route in various species. unl.edu The specific amino acid used for conjugation can vary depending on the species and the chemical nature of the xenobiotic.

Table 1: Potential Amino Acid Conjugation of this compound Metabolites

| Metabolite Type | Potential Conjugating Amino Acid | Resulting Conjugate |

| Carboxylic acid metabolite | Glycine | N-Benzoylpiperazinyl-propionyl-glycine |

| Carboxylic acid metabolite | Glutamine | N-Benzoylpiperazinyl-propionyl-glutamine |

| Carboxylic acid metabolite | Taurine | N-Benzoylpiperazinyl-propionyl-taurine |

Influence on Other Biosynthetic or Catabolic Pathways

The metabolism of this compound is likely to influence other biosynthetic and catabolic pathways through several mechanisms, primarily related to the biotransformation of its core structures: the benzoyl group and the piperazine ring.

The piperazine ring is a common moiety in many pharmaceuticals and its metabolism is well-characterized. researchgate.net Common metabolic pathways for the piperazine ring include N-oxidation, N-dealkylation, and ring cleavage. researchgate.net The N-dealkylation of the propanamine side chain would yield 1-benzoylpiperazine, which could then undergo further metabolism.

Hydroxylation of the aromatic benzoyl ring is another expected phase I metabolic pathway, catalyzed by cytochrome P450 enzymes. The resulting hydroxylated metabolites can then undergo phase II conjugation reactions, such as glucuronidation or sulfation. These conjugation reactions utilize endogenous co-substrates like UDP-glucuronic acid (UDPGA) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS), respectively. Significant metabolism of this compound could, in theory, impact the availability of these co-substrates for other endogenous processes.

Furthermore, the piperazine ring itself can undergo oxidative cleavage, leading to the formation of various open-chain metabolites. researchgate.net This process can generate reactive intermediates that may interact with cellular macromolecules or be further metabolized. A novel metabolic pathway for some piperazine derivatives involves ring contraction to an imidazoline (B1206853) structure, often following glutathione (B108866) conjugation. acs.orgresearchgate.net

Glutathione (GSH) conjugation is a critical detoxification pathway for electrophilic xenobiotics. The metabolism of this compound might generate reactive electrophilic intermediates that are subsequently conjugated with GSH. This would impact the cellular glutathione pool, a key component of the cellular antioxidant defense system.

Table 2: Predicted Metabolic Pathways for this compound and Their Potential Influence on Endogenous Pathways

| Metabolic Reaction | Predicted Metabolite(s) | Influenced Endogenous Pathway |

| N-Dealkylation | 1-Benzoylpiperazine and 3-aminopropanal | --- |

| Aromatic Hydroxylation | Hydroxy-benzoylpiperazinyl-propanamine | --- |

| Piperazine N-Oxidation | 3-(4-Benzoylpiperazinyl-N-oxide)propanamine | --- |

| Piperazine Ring Cleavage | Open-chain diamine derivatives | --- |

| Phase II Glucuronidation | Glucuronide conjugates of hydroxylated metabolites | UDP-glucuronic acid biosynthesis |

| Phase II Sulfation | Sulfate conjugates of hydroxylated metabolites | PAPS biosynthesis |

| Glutathione Conjugation | Glutathione adducts of reactive intermediates | Glutathione homeostasis |

Advanced Analytical Methodologies for 3 4 Benzoylpiperazinyl Propanamine Quantification and Characterization in Research Matrices

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is a fundamental analytical technique for separating mixtures into their individual components. For a compound such as 3-(4-Benzoylpiperazinyl)propanamine, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for achieving high-resolution separation and assessing purity.

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like many piperazine (B1678402) derivatives. The method's versatility allows for the separation of this compound from starting materials, byproducts, and potential degradants. A typical HPLC method would involve a reversed-phase column where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a C18 column is often suitable. The mobile phase commonly consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure optimal separation of all components in a given sample. Detection is typically achieved using a diode-array detector (DAD) or a UV-Vis detector, which measures the absorbance of the compound at a specific wavelength. The benzoyl group in the molecule provides a strong chromophore, making UV detection a sensitive option.

Table 1: Illustrative HPLC Parameters for the Analysis of Benzoylpiperazine Analogs

| Parameter | Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Detector | Diode-Array Detector (DAD) |

| Wavelength | 230 nm |

Note: These parameters are representative and may require optimization for the specific analysis of this compound.

Gas chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds. While some larger piperazine derivatives can be challenging to analyze directly by GC due to their lower volatility, derivatization can be employed to enhance their thermal stability and chromatographic performance. For this compound, derivatization of the primary amine group, for instance, through acylation, can improve its volatility and peak shape.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto the analytical column by an inert carrier gas, such as helium or nitrogen. The separation occurs as the compound interacts with the stationary phase coated on the inside of the column. A common column for this type of analysis would be a non-polar or mid-polar capillary column, such as one with a 5% phenyl-poly(dimethylsiloxane) stationary phase. Detection is most commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds.

Table 2: Representative GC Parameters for the Analysis of Piperazine Derivatives

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Injection Mode | Splitless |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 320 °C |

Note: These parameters are illustrative and may require adjustment and consideration of derivatization for the analysis of this compound.

Hyphenated Techniques for Identification and Quantification

For unambiguous identification and sensitive quantification, chromatographic techniques are often coupled with mass spectrometry (MS). These "hyphenated" techniques provide both retention time data from the chromatography and mass-to-charge ratio information from the mass spectrometer, offering a high degree of specificity.

LC-MS/MS is a highly sensitive and selective analytical technique that has become the gold standard for the quantification of compounds in complex matrices. After separation by HPLC, the eluent is directed into the mass spectrometer's ion source. For piperazine derivatives, electrospray ionization (ESI) is a common choice, typically operating in positive ion mode, which protonates the analyte molecules.

The mass spectrometer can be operated in full-scan mode to obtain the mass spectrum of the parent ion or in tandem mass spectrometry (MS/MS) mode for even greater specificity. In MS/MS, the parent ion of this compound is selected, fragmented, and one or more characteristic product ions are monitored. This technique, known as multiple reaction monitoring (MRM), significantly reduces background noise and allows for very low limits of detection and quantification. The choice of precursor and product ions is crucial for the specificity of the method.

Table 3: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | Specific fragments of the parent compound |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Note: The specific m/z values for precursor and product ions would need to be determined experimentally for this compound.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. After separation on the GC column, the analyte molecules enter the ion source of the mass spectrometer, where they are typically ionized by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that can be used as a "fingerprint" for identification by comparing it to spectral libraries.

For this compound, the resulting mass spectrum would likely show a molecular ion peak and characteristic fragment ions corresponding to the loss of specific parts of the molecule, such as the benzoyl group or fragments of the piperazine ring and propanamine side chain. This fragmentation pattern is invaluable for structural elucidation and confirmation.

Table 4: Expected GC-MS Fragmentation Data for Benzoylpiperazine Analogs

| Feature | Description |

|---|---|

| Molecular Ion (M⁺) | The ion corresponding to the intact molecule. |

| Base Peak | The most abundant fragment ion in the spectrum. |

| Key Fragment Ions | Ions resulting from the cleavage of the benzoyl group, piperazine ring, and propanamine side chain. |

Note: The exact m/z values of the fragments would be specific to the structure of this compound and would be confirmed through experimental analysis.

Method Validation and Quality Control in Analytical Research

The development of a robust analytical method is incomplete without rigorous validation to ensure that it is fit for its intended purpose. Method validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the quantification of this compound in the specific research matrix being studied. The parameters evaluated during method validation are guided by international standards.

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations of the analyte (e.g., spiked matrix samples) and calculating the percent recovery.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 5: Typical Acceptance Criteria for Method Validation Parameters

| Parameter | Acceptance Criterion |

|---|---|

| Linearity (r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 80-120% |

| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) |

| Selectivity | No significant interfering peaks at the retention time of the analyte. |

Note: These criteria can vary depending on the specific application and regulatory requirements.

Ongoing quality control (QC) is essential to ensure the continued performance of the validated method. This involves the routine analysis of QC samples at different concentrations alongside the research samples to monitor the method's accuracy and precision over time.

Principles of Accuracy, Precision, and Robustness

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. sielc.com According to the International Council for Harmonisation (ICH) guidelines, accuracy, precision, and robustness are critical parameters in this validation process. researchgate.netmdpi.com

Accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. researchgate.netsemanticscholar.org It is often determined by assessing the recovery of a known amount of the analyte spiked into a blank matrix. nih.gov For quantitative analyses, accuracy should be determined over the specified range of the procedure. researchgate.net

Precision refers to the closeness of agreement (or degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the stipulated conditions. semanticscholar.orgrdd.edu.iq Precision may be considered at three levels: repeatability, intermediate precision, and reproducibility. researchgate.netresearchgate.net

Repeatability expresses the precision under the same operating conditions over a short interval of time. rdd.edu.iq

Intermediate precision expresses within-laboratory variations: different days, different analysts, different equipment, etc. researchgate.net

Reproducibility expresses the precision between laboratories (collaborative studies, usually applied to standardization of methodology).

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.netresearchgate.net The evaluation of robustness should be considered during the development phase and depends on the type of procedure under study. rdd.edu.iq For a liquid chromatography method, for instance, variations could include the pH of the mobile phase, column temperature, and flow rate. jocpr.com

Table 1: Illustrative Accuracy and Precision Data for a Piperazine Derivative

| Parameter | Concentration Level | Acceptance Criteria | Observed Value |

| Accuracy | Low | 80-120% Recovery | 104.87% jocpr.com |

| Medium | 80-120% Recovery | 106.52% jocpr.com | |

| High | 80-120% Recovery | 108.06% jocpr.com | |

| Precision (Repeatability) | Nominal | RSD ≤ 2.0% | 1.13% jocpr.com |

| Intermediate Precision | Nominal | RSD ≤ 3.0% | < 4.0% (across varied conditions) jocpr.com |

This table presents data for a piperazine derivative, not this compound, to illustrate typical validation results.

Limits of Detection and Quantification

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters that define the sensitivity of an analytical method. nih.gov They are crucial for the analysis of impurities and trace analytes.

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ojp.govresearchgate.net It is the concentration that provides a signal-to-noise ratio of typically 3:1. researchgate.net

The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ojp.govresearchgate.net The LOQ is often established at a signal-to-noise ratio of 10:1. researchgate.net For all analytes, accuracy at LOQ levels typically ranges from 70% to 130%, while precision, in terms of Relative Standard Deviation (RSD), should be less than 20%. researchgate.net

The determination of LOD and LOQ can be performed using several methods, including visual evaluation, signal-to-noise ratio, and the standard deviation of the response and the slope of the calibration curve. researchgate.net

Specific LOD and LOQ values for this compound are not documented in the accessible scientific literature. However, analytical methods developed for other piperazine derivatives provide an indication of the sensitivity that can be achieved. For instance, an LC-MS method for benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) in human plasma reported a lower limit of quantification (LLOQ) of 5 ng/mL. researchgate.netnih.gov Another study on the determination of piperazine via HPLC with UV detection after derivatization established an LOD of 30 ppm and an LOQ of 90 ppm. jocpr.comresearchgate.net A highly sensitive LC-MS/MS method for piperazine in tissue samples reported an LOD of 0.4 µg/kg and an LOQ of 1.0 µg/kg. researchgate.net

Table 2: Illustrative LOD and LOQ Data for Various Piperazine Derivatives

| Compound/Method | Matrix | LOD | LOQ |

| Piperazine (HPLC-UV, derivatized) jocpr.com | API | 30 ppm | 90 ppm |

| BZP & TFMPP (LC-MS) researchgate.netnih.gov | Human Plasma | - | 5 ng/mL |

| Piperazine (LC-MS/MS) researchgate.net | Chicken/Pig Tissue | 0.4 µg/kg | 1.0 µg/kg |

| Piperazine Derivatives (HPLC-DAD) researchgate.net | Seized Materials | - | 0.125 - 0.5 µg/mL |

This table presents data for various piperazine derivatives, not this compound, to illustrate the range of detection and quantification limits achievable with different analytical techniques.

Future Research Trajectories and Academic Perspectives for 3 4 Benzoylpiperazinyl Propanamine

Design and Synthesis of Next-Generation Piperazine (B1678402) Derivatives with Enhanced Biological Specificity

The development of new derivatives from a parent compound is a cornerstone of medicinal chemistry, aiming to improve efficacy, selectivity, and pharmacokinetic properties. For 3-(4-Benzoylpiperazinyl)propanamine, future synthetic strategies will likely focus on several key areas:

Structural Modifications: Researchers will continue to explore modifications to the benzoyl and propanamine moieties, as well as the piperazine core itself. These modifications could include the introduction of various substituents, altering steric and electronic properties to fine-tune interactions with biological targets. The synthesis of novel piperazine derivatives has been a fruitful area of research, yielding compounds with a wide range of biological activities, including antimicrobial and anticancer properties. nih.govresearchgate.net

Bioisosteric Replacement: The principle of bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties, will be a valuable tool. nih.gov This approach can lead to derivatives with improved metabolic stability or reduced off-target effects.

Fragment-Based Drug Design: A fragment-assembly strategy can be employed to design novel derivatives. nih.gov This involves identifying small molecular fragments that bind to specific pockets of a target protein and then linking them together to create a more potent and selective molecule.

Interactive Table: Examples of Synthetic Strategies for Piperazine Derivatives

| Strategy | Description | Potential Outcome for this compound Derivatives |

|---|---|---|

| Structural Modification | Altering the chemical structure by adding, removing, or modifying functional groups. | Enhanced binding affinity, improved selectivity, altered solubility. |

| Bioisosteric Replacement | Substituting a functional group with another that has similar physical or chemical properties. | Improved metabolic stability, reduced toxicity, enhanced bioavailability. nih.gov |

| Fragment-Based Design | Building a lead compound from smaller molecular fragments that bind to the target. | Novel scaffolds with high ligand efficiency and specificity. nih.gov |

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights

The piperazine scaffold is a privileged structure in drug discovery, appearing in drugs for a wide array of conditions including cancer, infectious diseases, and inflammatory disorders. rsc.orgnih.govresearchgate.net This versatility suggests that this compound and its future derivatives may have therapeutic potential beyond their initially explored applications.

Anticancer Potential: Numerous piperazine derivatives have demonstrated significant anticancer activity. nih.govresearchgate.netnih.gov Future research could investigate the efficacy of this compound derivatives against various cancer cell lines and in preclinical cancer models. Mechanistic studies would focus on identifying the specific signaling pathways or molecular targets involved, such as protein kinases or cell cycle regulators.

Antimicrobial Activity: The emergence of drug-resistant microbes is a major global health concern, driving the search for new antimicrobial agents. Piperazine-containing compounds have shown promise as antibacterial and antifungal agents. nih.govresearchgate.net Future studies could screen derivatives of this compound against a panel of clinically relevant pathogens.

Anti-inflammatory Effects: Inflammation is a key pathological component of many chronic diseases. Certain piperazine derivatives have been found to possess anti-inflammatory properties. nih.govmedchemexpress.comresearchgate.net Research into the potential of this compound derivatives to modulate inflammatory pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, could open up new therapeutic avenues. nih.gov

Antiviral Activity: Some piperazine-based compounds have been investigated as potential antiviral agents, including against HIV and SARS-CoV-2. nih.govnih.gov This suggests a potential avenue for exploring the antiviral properties of this compound derivatives.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Piperazine Compounds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. astrazeneca.comnih.govnih.govmdpi.commdpi.com

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to predict the properties of novel compounds. nih.gov This can be applied to virtually screen libraries of this compound derivatives to identify those with the highest probability of being active and having desirable drug-like properties.

De Novo Drug Design: Generative AI models can design entirely new molecules with specific desired characteristics. These models can be used to generate novel piperazine derivatives that are optimized for a particular biological target.

Target Identification: AI can analyze complex biological data to identify new potential drug targets for piperazine compounds, expanding their therapeutic potential. nih.gov

Interactive Table: Applications of AI in Piperazine Drug Discovery

| AI Application | Description | Relevance to this compound |

|---|---|---|

| Predictive Modeling | Using algorithms to forecast the biological activity and properties of compounds. nih.gov | Efficiently screen virtual libraries of derivatives for potential efficacy and safety. |

| De Novo Design | Generating novel molecular structures with desired properties. | Create optimized piperazine derivatives with enhanced target specificity. |

| Target Identification | Analyzing biological data to uncover new potential drug targets. nih.gov | Expand the potential therapeutic applications of the compound and its analogs. |

Development of Advanced In Vitro and In Vivo Preclinical Models for Efficacy Assessment

To accurately evaluate the therapeutic potential of new this compound derivatives, sophisticated preclinical models are essential.

In Vitro Models: The use of three-dimensional (3D) cell cultures, such as spheroids and organoids, can provide a more physiologically relevant environment for testing drug efficacy compared to traditional two-dimensional (2D) cultures. These models better mimic the complex cell-cell and cell-matrix interactions found in human tissues.

In Vivo Models: The development and use of genetically engineered animal models and patient-derived xenograft (PDX) models can offer more accurate predictions of clinical outcomes. For instance, in cancer research, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can help assess the efficacy of a drug against a specific patient's tumor. The use of animal models, such as the mouse novel object recognition model, has been employed to test the in vivo efficacy of other piperazine compounds. nih.gov

Collaborations and Multidisciplinary Approaches in Advancing Research on this compound

The complexity of modern drug discovery necessitates a collaborative and multidisciplinary approach. Advancing the research on this compound will require the combined expertise of chemists, biologists, pharmacologists, computational scientists, and clinicians.